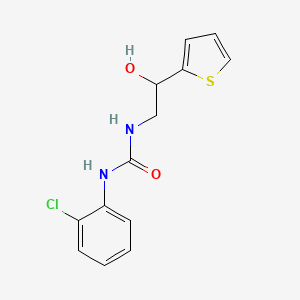
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
Overview
Description
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as CHETU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CHETU is a urea derivative that has shown promising results in medicinal chemistry and biochemistry.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been studied for its antioxidant and anti-inflammatory properties.
Mechanism of Action
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases. This compound also modulates the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be easily stored. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea research. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various cellular pathways.
Conclusion:
In conclusion, this compound is a urea derivative that has shown promising results in medicinal chemistry and biochemistry. Its synthesis is simple and efficient, and it has several potential applications in various fields. This compound exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. It has several biochemical and physiological effects, including reducing oxidative stress and inflammation. This compound has advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of this compound derivatives and investigation of its potential applications in other areas.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-9-4-1-2-5-10(9)16-13(18)15-8-11(17)12-6-3-7-19-12/h1-7,11,17H,8H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZVSYXWNNQOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CS2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



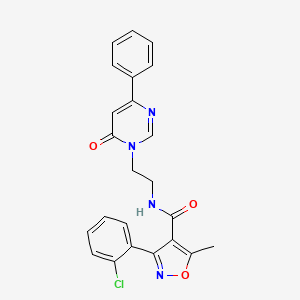



![N-(5-chloro-2-cyanophenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B3405369.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B3405382.png)


![1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate](/img/structure/B3405400.png)
![N-(2-fluorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B3405429.png)
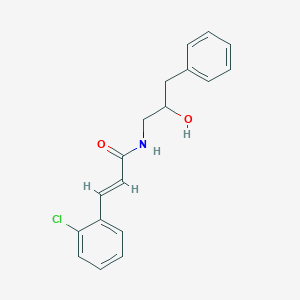
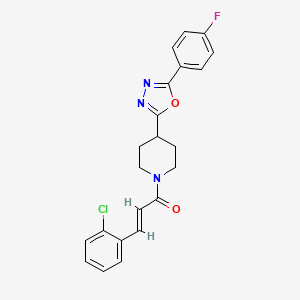
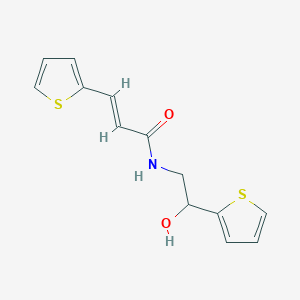
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3405453.png)